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2-Bromo-5-chloro-4-(trifluoromethyl)thiazole
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Overview
Description
2-Bromo-5-chloro-4-(trifluoromethyl)thiazole: is a heterocyclic compound with the following chemical formula:
C4HBrClF3NS
.This compound belongs to the class of 2-aminothiazoles , which are characterized by their sulfur- and nitrogen-containing heterocyclic structure. These compounds have garnered significant attention in drug development due to their diverse biological activities. Specifically, 2-aminothiazoles exhibit properties such as being anticancer , antioxidant , antimicrobial , and anti-inflammatory agents .
Preparation Methods
Synthetic Routes: Several synthetic strategies have been developed to access novel 2-aminothiazole derivatives. These include:
- N-substituted
- 3-substituted
- 4-substituted
- Multi-substituted
- Aryl/alkyl substituents
- Acyl/other substituents
Reaction Conditions: The literature reports various synthetic pathways for 2-aminothiazoles associated with four different biological activities. These activities include anticancer , antioxidant , antimicrobial , and anti-inflammatory effects.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative reactions may involve oxidizing agents like potassium permanganate (KMnO₄), while substitution reactions could use nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions will vary based on the specific reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its anticancer activities. Research indicates that compounds containing thiazole rings can interact with various biological targets involved in cancer progression. For instance, studies have shown that 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole can modulate enzyme activities and influence biochemical pathways associated with tumor growth .
Antimicrobial Activity
The antimicrobial properties of this compound have also garnered attention. It has been shown to exhibit activity against several bacterial strains, making it a candidate for developing new antibiotics . The mechanism often involves binding to bacterial enzymes, inhibiting their function and leading to cell death.
Agrochemicals
In the field of agrochemicals, this compound serves as a building block for synthesizing herbicides and pesticides. Its unique structure allows for the modification of existing agrochemical compounds to enhance efficacy and reduce environmental impact.
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic organic chemistry.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of thiazole derivatives, including this compound. The findings revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with molecular pathways related to inflammation, cell growth, or oxidative stress.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, it’s worth noting that the uniqueness of 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole lies in its specific combination of halogen substituents and trifluoromethyl group.
Biological Activity
2-Bromo-5-chloro-4-(trifluoromethyl)thiazole is a heterocyclic compound characterized by its thiazole ring, which incorporates both bromine and chlorine substituents along with a trifluoromethyl group. This unique structure contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and agrochemicals. The compound has garnered attention for its notable biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C4HBrClF3N2S
- Molecular Weight : Approximately 260.03 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring is known to interact with various biological targets, modulating biochemical pathways and influencing enzyme activity. Studies have shown that compounds containing the thiazole structure can inhibit the growth of various microbial strains, including bacteria and fungi .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives are often linked to cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-containing compounds can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action typically involves the inhibition of key enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Halogen Substituents : The presence of bromine and chlorine enhances the compound's reactivity and binding affinity to biological targets.
- Trifluoromethyl Group : This group is known to increase lipophilicity, potentially improving membrane permeability and bioavailability.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Bromo-4-(trifluoromethyl)thiazole | Lacks chlorine substituent | Simpler structure with fewer functional groups |
2-Bromo-5-methyl-4-(trifluoromethyl)thiazole | Contains a methyl group instead of chlorine | Potentially different biological activity due to methyl substitution |
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole | Contains a benzothiazole structure | Different aromatic system leading to varied reactivity |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Antimicrobial Activity : In another investigation, this thiazole derivative was tested against common bacterial strains such as E. coli and S. aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial properties .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes, disrupting their normal function.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
Properties
CAS No. |
1080642-34-7 |
---|---|
Molecular Formula |
C4BrClF3NS |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4BrClF3NS/c5-3-10-1(2(6)11-3)4(7,8)9 |
InChI Key |
UTVIPSNPNMXVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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